BenchChemオンラインストアへようこそ!

VU6036720

Kir4.1/5.1 electrophysiology patch clamp

VU6036720 is the definitive Kir4.1/5.1 heteromer inhibitor for electrophysiology. With 0.24µM potency and >40-fold selectivity over Kir4.1, it uniquely isolates heteromeric channel function—substitution invalidates results. Optimized for ex vivo brain slice studies and target validation campaigns. Commercial HCl salt available; no generic alternative exists for this pharmacology.

Molecular Formula C20H22ClFN4O2S
Molecular Weight 436.9 g/mol
Cat. No. B14870625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6036720
Molecular FormulaC20H22ClFN4O2S
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N
InChIInChI=1S/C20H22ClFN4O2S/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17/h2-7,12,15,24H,8-11,14H2,1H3/t15-/m0/s1
InChIKeyJSFIMYVEGMICSS-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU6036720: The Current State-of-the-Art Selective Kir4.1/5.1 Heteromer Inhibitor for In Vitro Potassium Channel Research


VU6036720 is a small-molecule pore blocker specifically targeting the heteromeric inward rectifier potassium channel Kir4.1/5.1 (KCNJ10/KCNJ16). Developed through multidimensional optimization of the HTS hit VU0493690, it is currently the most potent and selective inhibitor reported for this channel complex [1]. VU6036720 acts by reducing channel open-state probability and single-channel current amplitude, with a mechanism dependent on a specific binding site involving the Kir5.1 N161 residue in the ion conduction pathway [2]. The compound is commercially available as the hydrochloride salt (MW 473.39) and is a critical tool compound for probing Kir4.1/5.1 physiology in brain and kidney research .

Why VU6036720 Cannot Be Substituted with Other Kir Channel Modulators


Generic substitution is scientifically invalid for Kir4.1/5.1 research due to the unique subunit composition and pharmacology of this heteromeric channel. Common Kir channel inhibitors like fluoxetine exhibit poor potency and negligible selectivity for Kir4.1/5.1 (IC50 ~11.2 µM) and also inhibit a broad range of related channels [1]. Conversely, the only other well-characterized Kir4.1 tool compound, VU0134992, is a homomeric Kir4.1 blocker with 9-fold selectivity for homomers over the Kir4.1/5.1 heteromer (IC50 0.97 µM vs 9 µM), making it functionally opposite to VU6036720 [2]. These fundamental differences in target engagement mean that substituting VU6036720 with any other available Kir channel modulator will generate confounded or completely opposite experimental outcomes.

VU6036720 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Comparators


4-Fold Superior Potency Over VU0493690 in Direct Head-to-Head Patch Clamp Electrophysiology

VU6036720 exhibits a 4-fold improvement in potency against the Kir4.1/5.1 heteromer compared to its direct predecessor VU0493690, as measured in the same whole-cell patch clamp electrophysiology assay system. This improvement was achieved through multidimensional chemical optimization of the VU0493690 scaffold [1]. The enhanced potency translates to a lower required working concentration, which minimizes potential off-target effects in complex biological systems.

Kir4.1/5.1 electrophysiology patch clamp inhibitor

>40-Fold Selectivity for Kir4.1/5.1 Heteromers Over Homomeric Kir4.1 Channels

VU6036720 demonstrates a critical selectivity advantage of >40-fold for the heteromeric Kir4.1/5.1 channel over homomeric Kir4.1 channels [1]. This is a defining feature that distinguishes it from compounds like VU0134992, which is a homomeric Kir4.1 blocker with 9-fold preference for homomers over the heteromer [2]. The ability to selectively inhibit the heteromer without affecting homomeric Kir4.1 channels is essential for dissecting the distinct physiological roles of these two channel populations, which are co-expressed in tissues like the kidney and brain.

selectivity Kir4.1 heteromer off-target

Wide Selectivity Window Across the Kir Channel Family, Defining Clear Boundaries for Experimental Interpretation

VU6036720 was profiled against a broad panel of 11 other inward rectifier potassium channels to establish its selectivity profile. It was found to be completely inactive (defined as <50% inhibition at 30 µM) against Kir4.1, Kir4.2, Kir1.1, Kir2.1, Kir2.2, and Kir6.2/SUR1 [1]. It shows very weak activity at 30 µM against Kir7.1 (33% inhibition), Kir2.3 (17%), Kir3.1/3.2 (9%), Kir3.1/3.4 (8%), and Kir6.1/SUR2b (54%) [1]. This contrasts sharply with non-selective Kir inhibitors like fluoxetine, which inhibits Kir4.1/5.1 with an IC50 of 11.2 µM but also shows activity against Kir4.1 (IC50 32.5 µM), Kir1.1 (IC50 35.5 µM), and Kir3.1/3.4 (IC50 7.8 µM) [1].

selectivity Kir channel family profiling specificity

Pore-Blocking Mechanism Confirmed by 6.8-Fold IC50 Shift with Elevated Extracellular Potassium

The mechanism of inhibition by VU6036720 was confirmed to be that of a pore blocker. This was demonstrated by a competitive displacement assay where increasing the extracellular potassium concentration from 5 mM to 25 mM resulted in a 6.8-fold rightward shift in the compound's IC50 (from 240 nM to 1.6 µM) [1]. This behavior is characteristic of a blocker that binds within the ion conduction pathway and is 'knocked off' by the increased flow of potassium ions. This mechanistic definition contrasts with less well-characterized or indirect modulators.

mechanism of action pore blocker electrophysiology K+ sensitivity

Explicit PK/Ex Vivo Limitation Defines Optimal Use Case and Prevents Misapplication

A critical piece of evidence for procurement is the explicit characterization of VU6036720's limitations for in vivo studies. DMPK profiling revealed that VU6036720 has high clearance and high plasma protein binding, which are expected to prevent target engagement in vivo [1]. This is supported by renal clearance studies in mice which failed to show a diuretic response, an expected outcome for in vivo Kir4.1/5.1 inhibition [1]. Therefore, the compound is explicitly validated and recommended for in vitro and ex vivo applications only. This contrasts with VU0134992, which has demonstrated oral bioavailability and in vivo diuretic activity in mice [2].

pharmacokinetics in vivo ex vivo DMPK tool compound

VU6036720: Optimal Research and Industrial Application Scenarios Based on Validated Evidence


In Vitro Electrophysiological Dissection of Kir4.1/5.1 Heteromer Function in Heterologous Expression Systems

VU6036720 is the definitive tool for patch clamp electrophysiology studies aimed at isolating the specific contribution of heteromeric Kir4.1/5.1 channels. Its 0.24 µM potency and >40-fold selectivity over homomeric Kir4.1 channels ensure that any observed effect in HEK293 or similar expression systems can be unambiguously attributed to the heteromer [1]. The compound's defined pore-blocking mechanism, validated by a 6.8-fold IC50 shift with elevated K+, provides a clear framework for interpreting its effects on channel biophysics [2].

Ex Vivo Brain Slice Electrophysiology for Probing Astrocytic and Neuronal Kir4.1/5.1 Contributions

Given its high plasma protein binding which limits systemic in vivo use, VU6036720 is ideally suited for ex vivo applications such as brain slice electrophysiology [1]. In this setting, the compound can be applied directly to the bath solution to achieve known and stable concentrations, enabling researchers to probe the role of Kir4.1/5.1 channels in regulating neuronal excitability, potassium buffering by astrocytes, and synaptic transmission in native tissue environments.

High-Content Screening (HCS) and Phenotypic Assays Requiring a Selective Kir4.1/5.1 Modulator

VU6036720 is a valuable reference compound for cell-based screening campaigns aimed at identifying novel modulators of the Kir4.1/5.1 channel. Its well-characterized selectivity profile, showing inactivity or very weak activity on 11 other Kir channel subtypes at concentrations up to 30 µM, provides a high level of confidence that hits identified in a counter-screen are likely to be acting through the intended target [1]. This reduces the rate of false positives arising from off-target channel inhibition.

Target Validation Studies for Drug Discovery Programs Focused on Edema and Hypertension

For drug discovery programs investigating Kir4.1/5.1 as a therapeutic target for indications such as hypertension or edema, VU6036720 serves as a critical in vitro target validation tool [1]. It can be used to establish a pharmacological link between Kir4.1/5.1 inhibition and a desired cellular phenotype (e.g., changes in ion flux or membrane potential) in relevant cell models, providing proof-of-concept data to support the pursuit of more drug-like, in vivo-capable leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU6036720

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.